molecular formula C16H35NO2S B14317463 N,N-Diethyldodecane-1-sulfonamide CAS No. 106917-35-5

N,N-Diethyldodecane-1-sulfonamide

Cat. No.: B14317463
CAS No.: 106917-35-5
M. Wt: 305.5 g/mol
InChI Key: CWACMSUHGZAQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyldodecane-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with diethylamine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Dodecane-1-sulfonyl chloride+DiethylamineThis compound+HCl\text{Dodecane-1-sulfonyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} Dodecane-1-sulfonyl chloride+Diethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyldodecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N,N-Diethyldodecane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyldodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyldodecane-1-sulfonamide is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity. This makes it particularly useful in applications where water solubility is a concern, such as in surfactants and polymer production .

Properties

CAS No.

106917-35-5

Molecular Formula

C16H35NO2S

Molecular Weight

305.5 g/mol

IUPAC Name

N,N-diethyldodecane-1-sulfonamide

InChI

InChI=1S/C16H35NO2S/c1-4-7-8-9-10-11-12-13-14-15-16-20(18,19)17(5-2)6-3/h4-16H2,1-3H3

InChI Key

CWACMSUHGZAQIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.